(5-Aminopyridin-2-yl)boronic acid
Overview
Description
(5-Aminopyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H7BN2O2. It is a boronic acid derivative where the boronic acid group is attached to the 2-position of a pyridine ring, which also has an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Aminopyridin-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-aminopyridine using a boronic acid derivative. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: (5-Aminopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The amino group in this compound can be oxidized to form nitro derivatives under specific conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., dimethylformamide, tetrahydrofuran)
Oxidizing agents: (e.g., hydrogen peroxide, nitric acid)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Nitro derivatives: (from oxidation reactions)
Substituted pyridine derivatives: (from substitution reactions)
Scientific Research Applications
(5-Aminopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Aminopyridin-2-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, it can act as an enzyme inhibitor by binding to active sites of target enzymes, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, such as proteases, leading to inhibition of enzyme function . This mechanism is particularly relevant in the development of protease inhibitors for therapeutic use.
Comparison with Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 5-Aminopyridine-2-boronic acid
Comparison: (5-Aminopyridin-2-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the pyridine ring, which imparts distinct reactivity and binding properties. Compared to its analogs, such as 2-Aminopyridine-5-boronic acid pinacol ester, this compound offers different steric and electronic environments, making it suitable for specific applications in catalysis and medicinal chemistry .
Biological Activity
(5-Aminopyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound, with the molecular formula , features a boronic acid group attached to a pyridine ring. This structural configuration is significant for its reactivity and interaction with biological molecules. The compound is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Activity
Research has indicated that boronic acids, including this compound, exhibit anticancer properties. These compounds can inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis in cancer cells. For instance, studies have shown that derivatives of boronic acids can enhance the efficacy of existing anticancer drugs by modifying their pharmacokinetic properties and selectivity towards cancer cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It has shown effectiveness against resistant bacterial strains, particularly those harboring the erm gene. The introduction of the pyridinyl group enhances its interaction with bacterial enzymes, leading to increased potency against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .
Table 2: Antibacterial Efficacy
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | S. pneumoniae | 0.5 µg/mL | |
LCM derivatives | S. pyogenes | 0.25 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar to other boronic acids, it inhibits the proteasomal degradation pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Enzyme Interaction : The compound forms reversible covalent bonds with nucleophilic residues in enzymes, altering their function and inhibiting bacterial growth.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and proliferation, particularly in cancerous tissues.
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Study on Anticancer Efficacy : A study demonstrated that this compound could enhance the cytotoxic effects of standard chemotherapy agents when used in combination therapy against multiple myeloma cells .
- Antibacterial Resistance Study : Another research effort focused on its application against antibiotic-resistant strains, showing significant reductions in bacterial viability when treated with this compound compared to control groups .
Properties
IUPAC Name |
(5-aminopyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRHGOAIMJTDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590545 | |
Record name | (5-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220909-75-0 | |
Record name | (5-Aminopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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